Fmoc-Orn(Ac)-OH: Structural Dynamics and Protocol Engineering in Solid-Phase Peptide Synthesis
Fmoc-Orn(Ac)-OH: Structural Dynamics and Protocol Engineering in Solid-Phase Peptide Synthesis
Executive Summary
In the landscape of modern drug development and epigenetic research, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing peptide stability, modulating bioactivity, and probing complex protein-protein interactions. Fmoc-Orn(Ac)-OH (CAS: 172690-48-1) serves as a highly specialized, pre-acetylated building block utilized in Solid-Phase Peptide Synthesis (SPPS)[1]. As a derivative of ornithine—a homolog of lysine with a shorter three-carbon side chain—this molecule allows researchers to precisely mimic acetyl-lysine markers, investigate histone deacetylase (HDAC) activity, and engineer conformationally constrained therapeutic peptides[2].
This technical guide dissects the chemical architecture of Fmoc-Orn(Ac)-OH, explains the mechanistic rationale behind its use over on-resin acetylation, and provides a field-proven, self-validating protocol for its seamless incorporation into synthetic peptide sequences.
Chemical Architecture & Physicochemical Profile
Fmoc-Orn(Ac)-OH, formally known as N5-Acetyl-N2-Fmoc-L-Ornithine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-acetamidopentanoic acid, is defined by a highly strategic orthogonal protection scheme[3][4].
The molecule consists of three functional domains:
-
The α-Amine (Fmoc-Protected): Protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, allowing for controlled, iterative chain elongation[4].
-
The δ-Amine (Acetyl-Protected): The side-chain amine is permanently modified with an acetyl group. This amide bond is highly stable against both the basic conditions of Fmoc deprotection and the highly acidic conditions of global cleavage[2].
-
The α-Carboxyl (Free -OH): Left unprotected to serve as the reactive site for coupling to the resin or the growing peptide chain[4].
Quantitative Data Summary
| Property | Specification |
| Chemical Name | N5-Acetyl-N2-Fmoc-L-Ornithine |
| CAS Number | 172690-48-1 |
| Molecular Formula | C₂₂H₂₄N₂O₅ |
| Molecular Weight | 396.44 g/mol |
| SMILES String | O=C(O)=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O |
| Storage Conditions | Sealed in dry environment, 2-8°C |
Table 1: Physicochemical properties of Fmoc-Orn(Ac)-OH[1][4].
Figure 1: Functional group orthogonality in the Fmoc-Orn(Ac)-OH scaffold.
Mechanistic Rationale: The Case for Pre-Acetylation
In peptide engineering, researchers frequently face a choice when introducing an acetylated side chain: perform on-resin acetylation or utilize a pre-acetylated building block like Fmoc-Orn(Ac)-OH.
The Causality of Experimental Choice
Attempting on-resin acetylation of an ornithine residue requires the use of an orthogonally protected derivative, such as Fmoc-Orn(Mtt)-OH or Fmoc-Orn(Alloc)-OH. This introduces a complex, multi-step causality chain:
-
The primary sequence must be synthesized.
-
The specific side-chain protecting group (e.g., Mtt) must be selectively removed using dilute acid (e.g., 1% TFA), which risks premature cleavage of the peptide from acid-labile resins (like Rink Amide or Wang resins).
-
The exposed amine must then be acetylated using acetic anhydride and a base.
This multi-step process often results in incomplete deprotection, off-target acetylation, and significantly reduced overall yields.
Expert Insight: By utilizing Fmoc-Orn(Ac)-OH, the causality is simplified. The pre-acetylated delta-amine guarantees 100% site-specific acetylation prior to synthesis[2]. Because the acetyl group is completely inert to standard SPPS reagents (piperidine, HATU, TFA), it behaves identically to a standard canonical amino acid during the synthesis cycle, eliminating side reactions and maximizing crude purity.
Self-Validating SPPS Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol details the incorporation of Fmoc-Orn(Ac)-OH using a self-validating feedback loop (the Kaiser Test) to guarantee reaction completeness.
Figure 2: Self-validating SPPS workflow for Fmoc-Orn(Ac)-OH incorporation.
Step-by-Step Methodology (0.1 mmol Scale)
Step 1: Resin Swelling
-
Action: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Add 5 mL of Dimethylformamide (DMF) and agitate for 30 minutes.
-
Causality: Swelling solvates and expands the polystyrene matrix, maximizing the accessibility of the reactive amine sites for the incoming bulky Fmoc-Orn(Ac)-OH complex.
Step 2: Fmoc Deprotection
-
Action: Drain the DMF. Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat for an additional 10 minutes. Wash the resin extensively with DMF (5 × 1 min).
-
Causality: Piperidine acts as a mild base to abstract the acidic proton of the terminal Fmoc group, initiating a β-elimination reaction that exposes the free α-amine.
Step 3: Activation and Coupling
-
Action: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-Orn(Ac)-OH and 0.4 mmol of HATU in 2 mL of DMF. Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow pre-activation, then add the solution to the resin. Agitate at room temperature for 60 minutes.
-
Causality: HATU rapidly converts the free carboxyl group of Fmoc-Orn(Ac)-OH into a highly reactive O-At ester intermediate. DIPEA provides the necessary basic environment to drive the reaction forward without causing racemization of the chiral alpha-carbon.
Step 4: Self-Validation (Kaiser Test)
-
Action: Extract a few resin beads, wash with ethanol, and transfer to a glass tube. Add 2 drops each of ninhydrin, phenol, and potassium cyanide (KCN) solutions. Heat at 100°C for 3 minutes.
-
Causality & Validation: The ninhydrin reagent reacts exclusively with primary amines to form a blue chromophore (Ruhemann's purple).
-
Yellow beads/solution: Coupling is 100% complete. Proceed to the next cycle.
-
Blue beads/solution: Coupling is incomplete. The system self-corrects by mandating a second coupling cycle (repeat Step 3) before proceeding.
-
Step 5: Global Cleavage
-
Action: Once the full peptide sequence is synthesized, treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.
-
Causality: Trifluoroacetic acid (TFA) severs the linker bond, releasing the peptide into solution. The acetyl group on the ornithine side chain is completely impervious to TFA, ensuring the final product retains the targeted epigenetic modification.
References
-
Watanabe Chemical Industries - 172690-48-1 Fmoc-Orn(Ac)-OH Structure and Data. URL: [Link]
-
PubChem (National Institutes of Health) - N5-Acetyl-L-ornithine (CID 193343) Biological and Chemical Description. URL:[Link]
